The compound 2-(4-Aminobutyl)-1,3-propanediol has garnered attention in various scientific fields due to its unique properties and potential applications. This analysis will delve into the current research surrounding this compound, examining its mechanism of action and exploring its diverse applications across different domains.
The research on 2-(4-Aminobutyl)-1,3-propanediol has revealed its versatility in the field of oligonucleotide synthesis. A novel set of reagents derived from the 2-aminobutyl-1,3-propanediol backbone has been developed, enabling the direct labeling of oligonucleotides with various reporter molecules such as fluorescein, acridine, and biotin1. This backbone allows for the insertion of labels at any position during the solid-phase synthesis of oligonucleotides, including 5', internal, and 3' sites. The method maintains the 3-carbon atom distance between nucleotides, which is crucial for preserving the structural integrity of the oligonucleotide1.
In the realm of biotechnology and molecular biology, the 2-aminobutyl-1,3-propanediol backbone has been instrumental in creating labeled oligonucleotides for various applications. The ability to introduce multiple labels into oligonucleotides has significant implications for the development of advanced diagnostic tools and therapeutic agents. For instance, oligonucleotides with different reporter molecules can be synthesized for use in multiplex assays, which can detect multiple targets simultaneously1.
The immunosuppressive properties of a compound related to 2-(4-Aminobutyl)-1,3-propanediol have been identified, with potential applications in preventing organ or bone marrow transplant rejection, as well as in the prophylaxis of autoimmune diseases3. This compound could serve as an active ingredient in immunosuppressant drugs, offering a new avenue for medical intervention in transplantation and autoimmune disorders3.
A derivative of 2-(4-Aminobutyl)-1,3-propanediol, specifically 3-amino-1,2-propanediol, has been identified in commercially available seasonings, such as hydrolyzed vegetable protein2. The formation of this compound occurs through the interaction of hydrochloric acid with lipids and ammonia in protein hydrolysates. While the presence of this compound in food products raises questions about its safety and regulatory status, it also highlights the need for further research into its formation and potential effects2.
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